5-Chloro-2-methyl-3-nitrobenzonitrile
Description
5-Chloro-2-methyl-3-nitrobenzonitrile is a substituted benzonitrile derivative with a chlorinated aromatic ring bearing methyl, nitro, and cyano functional groups. Its molecular formula is C₈H₅ClN₂O₂, and its structure features a chloro group at position 5, a methyl group at position 2, and a nitro group at position 3 (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and substitution reactions.
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHNBNZXLYAALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyanation Route
One of the most efficient and well-documented methods involves the palladium-catalyzed cyanation of halogenated nitrotoluene derivatives. This method is preferred due to its relatively high yield and mild reaction conditions.
Reaction Details
| Step | Reagents and Conditions | Description |
|---|---|---|
| Starting Material | 1-chloro-5-iodo-4-methyl-2-nitrobenzene | Halogenated nitrotoluene precursor |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄, a common Pd(0) catalyst |
| Cyanide Source | Zinc cyanide (Zn(CN)₂) | Provides the cyanide ion for substitution |
| Base | Anhydrous sodium carbonate (Na₂CO₃) | Neutralizes acids formed during reaction |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent facilitating reaction |
| Temperature | 50 °C | Mild heating to promote reaction |
| Time | 24 hours | Ensures complete conversion |
| Atmosphere | Nitrogen (inert) | Prevents oxidation of catalyst and reagents |
Procedure Summary
- The halogenated nitrotoluene, Pd catalyst, base, and Zn(CN)₂ are mixed in DMF.
- The mixture is stirred at 50 °C under nitrogen for 24 hours.
- Post-reaction, the mixture is diluted with water and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
- Purification by silica gel chromatography yields 5-Chloro-2-methyl-3-nitrobenzonitrile as a yellow solid with approximately 82% yield.
Analytical Data
- 1H NMR (400 MHz, CDCl₃): Aromatic protons appear as multiplets around 7.8 ppm; methyl protons as singlets near 2.6 ppm.
- Yield: ~82% isolated yield.
This method is efficient and scalable, with good selectivity and purity.
Nitration and Halogenation of m-Dichlorobenzene Derivatives
An alternative approach begins with nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by amination and further functionalization steps.
Key Steps
| Step | Description | Conditions |
|---|---|---|
| Nitration | m-Dichlorobenzene nitrated with mixed acid (H₂SO₄ + HNO₃) | 45–55 °C, 4–5 hours |
| Washing | Oil phase washed until neutral | Neutral pH washing |
| Soda Boiling | Treatment with 4% NaOH solution | Removes impurities |
| Amination | High-pressure reaction with liquid ammonia | 140–150 °C, 7.0–8.5 MPa, 5–6 hours |
| Filtration | Removal of ammonium chloride by-product | Vacuum filtration |
Experimental Process Details from Literature
A representative experimental procedure for cyanation is as follows:
| Parameter | Details |
|---|---|
| Reactants | 11.6 g 1-chloro-5-iodo-4-methyl-2-nitrobenzene, 4.53 g Pd(PPh₃)₄, 8.31 g Na₂CO₃, 2.76 g Zn(CN)₂ |
| Solvent | 80 mL DMF |
| Reaction Time | 24 hours |
| Temperature | 50 °C |
| Workup | Dilution with 500 mL water, extraction with ethyl acetate (3×300 mL), washing with brine, drying over Na₂SO₄, filtration, concentration |
| Purification | Silica gel chromatography (PE:EA = 1:0 to 80:1) |
| Yield | 6.30 g (82%) of yellow solid |
This detailed procedure confirms the viability and reproducibility of the palladium-catalyzed cyanation route.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Cyanation | 1-chloro-5-iodo-4-methyl-2-nitrobenzene | Pd(PPh₃)₄, Zn(CN)₂, Na₂CO₃, DMF | 50 °C, 24 h, N₂ atmosphere | ~82% | Mild conditions, high selectivity |
| Nitration + Amination | m-Dichlorobenzene | H₂SO₄ + HNO₃, NH₃ (liq) | 45–55 °C nitration; 140–150 °C amination | >98% (intermediate) | Industrial scale, high purity |
Research Findings and Notes
- The palladium-catalyzed cyanation route is widely favored for its high yield and mild reaction conditions, making it suitable for laboratory and pilot scale synthesis.
- The nitration and amination method is more suited for industrial production of intermediates, which can be further functionalized.
- Careful control of temperature, pressure, and atmosphere is critical for optimizing yields and purity.
- Purification typically involves chromatographic techniques or crystallization depending on scale and desired purity.
- Use of molecular sieves and Lewis acid catalysts can enhance nitration selectivity in some protocols.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed:
Reduction: 5-Chloro-2-methyl-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 5-Chloro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-methyl-3-nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound can be synthesized to create compounds with significant anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit specific cancer cell lines, showcasing its potential as a lead compound in drug development .
Agricultural Chemistry
The compound is also being investigated for its potential use in developing agrochemicals, including herbicides and insecticides. The nitrile functional group is known for its reactivity, which can be harnessed to create effective pest control agents.
Case Study: Development of Herbicides
Research has indicated that derivatives of this compound exhibit herbicidal activity against certain weed species. These compounds are designed to disrupt the growth mechanisms of target plants while minimizing impact on non-target species .
Materials Science
In materials science, this compound is explored for its role in synthesizing polymers and other materials with specific properties, such as enhanced thermal stability and chemical resistance.
Application: Polymer Synthesis
The compound can be used as a monomer or co-monomer in the production of specialty polymers. These polymers have applications ranging from coatings to advanced composites used in aerospace and automotive industries .
Analytical Chemistry
This compound is utilized as a standard reference material in various analytical techniques, including chromatography and spectroscopy. Its distinct spectral properties make it suitable for use in calibration and validation processes.
Case Study: Chromatographic Analysis
In high-performance liquid chromatography (HPLC), this compound has been employed as a standard to quantify the presence of similar nitrile compounds in complex mixtures, aiding researchers in the analysis of environmental samples .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent Synthesis | Effective against specific cancer cell lines |
| Agricultural Chemistry | Herbicide Development | Active against selected weed species |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and resistance |
| Analytical Chemistry | HPLC Standard Reference Material | Accurate quantification in environmental samples |
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-nitrobenzonitrile and its derivatives depends on the specific application and the molecular targets involved. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the nitrile group can participate in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 5-Chloro-2-methyl-3-nitrobenzonitrile, differing in substituent type, position, or functional groups:
5-Chloro-2-hydroxybenzonitrile
- Structure: Chloro (position 5), hydroxyl (position 2), and cyano (position 1).
- Key Differences : Replaces the methyl and nitro groups with a hydroxyl group.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, raising its melting point compared to the methylated analogue. This compound is used in dye synthesis and as a ligand in coordination chemistry .
5-Chloro-2-methoxybenzonitrile
- Structure: Chloro (position 5), methoxy (position 2), and cyano (position 1).
- Key Differences : Methoxy group instead of methyl and nitro groups.
- Impact : The methoxy group enhances lipophilicity and electron-donating effects, altering reactivity in nucleophilic aromatic substitution. It is employed in pesticide synthesis .
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile
- Structure: Nitro (position 2), methoxy (position 4), chloroalkoxy (position 5), and cyano (position 1).
- Key Differences : Additional methoxy and chloroalkoxy substituents shift electronic effects.
- Impact: The extended alkoxy chain increases molecular weight and solubility in nonpolar solvents, making it suitable for hydrophobic drug intermediates .
Methyl 5-Chloro-2-nitrobenzoate
- Structure : Chloro (position 5), nitro (position 2), and methyl ester (position 1).
- Key Differences : Benzoate ester replaces the benzonitrile group.
- Impact : The ester group reduces electrophilicity compared to the nitrile, directing reactivity toward hydrolysis or transesterification. This compound is a precursor in polymer chemistry .
Physicochemical Properties and Trends
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| This compound | C₈H₅ClN₂O₂ | 212.6 | Cl (5), CH₃ (2), NO₂ (3) | Not reported | Moderate in DMSO, low in H₂O |
| 5-Chloro-2-hydroxybenzonitrile | C₇H₄ClNO | 169.6 | Cl (5), OH (2) | 145–148 | High in polar solvents |
| 5-Chloro-2-methoxybenzonitrile | C₈H₆ClNO | 183.6 | Cl (5), OCH₃ (2) | Not reported | Moderate in ethanol |
| Methyl 5-Chloro-2-nitrobenzoate | C₈H₆ClNO₄ | 229.6 | Cl (5), NO₂ (2), COOCH₃ (1) | 92–94 | High in acetone |
Notes:
- Nitro groups (e.g., in this compound) increase molecular polarity and thermal stability but reduce solubility in nonpolar solvents.
- Methyl vs. Methoxy : Methyl groups introduce steric hindrance, while methoxy groups enhance electron-donating effects, altering reaction kinetics .
Biological Activity
5-Chloro-2-methyl-3-nitrobenzonitrile (CAS No. 1082040-48-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound features a benzene ring substituted with chlorine, methyl, and nitro groups. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.
Key Properties
- Molecular Weight : 202.59 g/mol
- Chemical Formula : C₈H₆ClN₃O₂
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the nitrile group may form coordination complexes with metal ions, modulating biological pathways.
Interaction with Enzymes
Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells .
- Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting inflammatory mediators like COX-2 and iNOS, suggesting that this compound could possess anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Variations | Biological Activity |
|---|---|---|
| 4-Nitrobenzonitrile | Lacks chlorine and methyl groups | Moderate antimicrobial activity |
| 2-Chloro-5-nitrobenzonitrile | Different substitution pattern | Higher cytotoxicity against cancer cells |
| 5-Chloro-2-fluorobenzonitrile | Fluorine instead of methyl | Enhanced enzyme inhibition |
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various nitrobenzene derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited IC₅₀ values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
Study on Antimicrobial Properties
In another investigation focused on antimicrobial efficacy, this compound demonstrated significant activity against Gram-positive bacteria. The study concluded that the presence of the nitro group was crucial for its antimicrobial action due to the formation of reactive intermediates upon reduction .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-2-methyl-3-nitrobenzonitrile, and how do reaction conditions influence yield?
- Methodology : Start with a substituted benzaldehyde or benzoic acid derivative. Introduce the chloro group via electrophilic chlorination (e.g., using Cl2/FeCl3 or SOCl2), followed by nitration (HNO3/H2SO4). Cyanation can be achieved using CuCN or KCN under reflux.
- Critical Parameters : Solvent choice (e.g., dichloromethane vs. benzene), temperature (0–50°C), and stoichiometry of reagents (e.g., excess nitrating agent for regioselectivity). Evidence from analogous compounds shows that reaction times vary (1–12 hours), impacting purity and side-product formation .
- Characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (peaks at δ 8.2–8.5 ppm for aromatic protons) and HPLC (>98% purity).
Q. How can researchers validate the purity and stability of this compound during storage?
- Analytical Methods : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect degradation products. Monitor stability under varying temperatures (4°C vs. ambient) and humidity using accelerated aging studies.
- Storage Recommendations : Store in amber vials under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Troubleshooting :
- Isomer Identification : Compare experimental <sup>1</sup>H NMR with computational predictions (DFT calculations at B3LYP/6-31G* level).
- Advanced Techniques : Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial arrangements. X-ray crystallography provides definitive structural confirmation for crystalline derivatives .
Q. What strategies optimize regioselectivity in the nitration of 5-chloro-2-methylbenzonitrile precursors?
- Experimental Design :
- Directed Nitration : Utilize steric and electronic effects. The methyl group at position 2 directs nitration to position 3 or 5. Adjust nitrating agent (e.g., fuming HNO3 vs. acetyl nitrate) to favor specific sites.
- DOE Approach : Vary temperature (0–50°C), solvent (H2SO4, AcOH), and reaction time to map product distribution. GC-MS tracks intermediates .
Q. How can this compound be leveraged in synthesizing bioactive heterocycles?
- Methodology :
- Cyanation Followed by Cyclization : React with hydrazines to form benzimidazoles (e.g., 2-(nitroaryl)-1H-benzimidazoles) under acidic conditions.
- Catalytic Coupling : Use Pd-catalyzed cross-coupling (Suzuki, Heck) to introduce aryl/alkenyl groups at the chloro position for drug-like scaffolds .
Data Analysis & Reproducibility
Q. What are best practices for reconciling inconsistent yields in scaled-up syntheses of this compound?
- Root Cause Analysis :
- Scale-Dependent Factors : Heat dissipation (exothermic nitration), mixing efficiency, and reagent purity (e.g., trace water in solvents hydrolyzes nitriles).
- Quality Control : Implement in-line FTIR to monitor reaction progress and impurity profiles .
Q. How do electronic effects of substituents (Cl, NO2, CN) influence the reactivity of this compound in nucleophilic substitutions?
- Computational Insights : Perform Hammett analysis (σ values: NO2 = +0.78, CN = +0.66) to predict activation barriers for reactions at the chloro position.
- Experimental Validation : Compare reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). The electron-withdrawing nitro group enhances leaving-group ability .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
